

# Application Notes for AS1134900 in Cell Culture

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## Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184

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## Introduction

**AS1134900** is a novel, potent, and highly selective small-molecule inhibitor of NADP<sup>+</sup>-dependent Malic Enzyme 1 (ME1).<sup>[1][2][3]</sup> ME1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.<sup>[1][3][4]</sup> This production of NADPH is vital for various anabolic processes, including lipid and fatty acid biosynthesis, and for maintaining cellular redox homeostasis.<sup>[1][4]</sup> Upregulated expression of ME1 has been implicated in the progression of several cancers, making it a promising therapeutic target.<sup>[1][2][5]</sup>

## Mechanism of Action

**AS1134900** functions as an allosteric inhibitor, binding to a novel site on the ME1 enzyme, distinct from the active site.<sup>[1][2][3]</sup> Its mechanism is uncompetitive, meaning it binds exclusively to the enzyme-substrate complex (the ME1-NADP<sup>+</sup>-malate complex), forming an inactive ternary complex and preventing the catalytic reaction.<sup>[1][2]</sup> This specificity results in high selectivity for ME1 over the mitochondrial isoform, ME2.<sup>[1][2][6]</sup>

## Therapeutic Rationale in Oncology

The primary therapeutic strategy for **AS1134900** revolves around the concept of synthetic lethality. A significant subset of pancreatic ductal adenocarcinoma (PDAC) and other gastrointestinal cancers exhibit a co-deletion of the tumor suppressor SMAD4 and the nearby metabolic enzyme ME2.<sup>[6]</sup> In these ME2-null cancer cells, ME1 becomes essential for survival and proliferation.<sup>[6]</sup> By selectively inhibiting ME1, **AS1134900** is designed to induce profound

growth inhibition specifically in these ME2-deficient cancer cells, while sparing normal tissues where ME1 and ME2 are functionally redundant.[6]

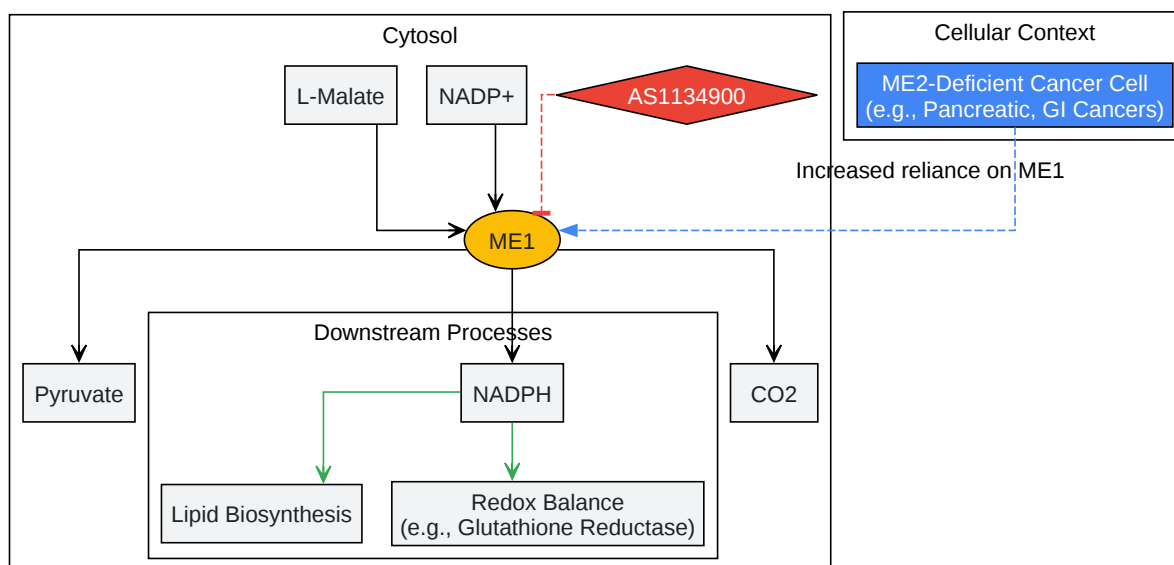
#### Critical Consideration for Cell Culture: Permeability

A crucial factor for researchers using **AS1134900** in cell-based assays is its limited cell membrane permeability.[1][2][5] A Parallel Artificial Membrane Permeability Assay (PAMPA) indicated that **AS1134900** has low passive cell permeability.[1][2] In line with this, studies on the PATU-8988T pancreatic cancer cell line, where ME1 knockdown inhibits growth, showed that treatment with **AS1134900** did not reduce cellular proliferation.[1][2] Researchers must consider this limitation when designing experiments and interpreting results, as a lack of a cellular phenotype may be due to insufficient intracellular concentration of the inhibitor rather than a lack of on-target efficacy.

## Quantitative Data Summary

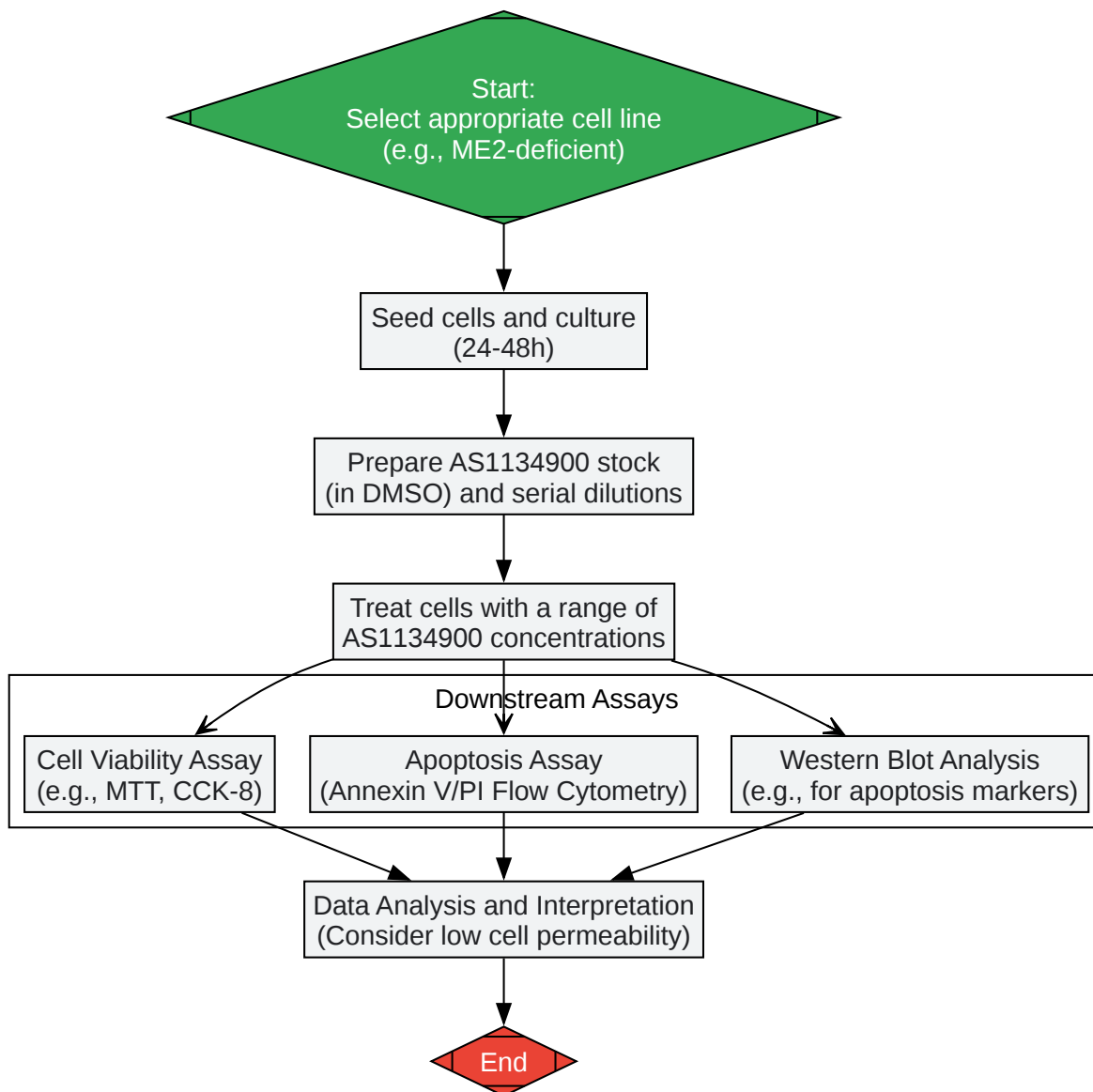
Parameter	Value / Description	Source
Target	Malic Enzyme 1 (ME1)	[1][3][6]
IC50	0.73 $\mu$ M	[2][6]
Selectivity	Highly selective for ME1; does not detectably inhibit ME2.	[1][2][6]
Mechanism of Inhibition	Allosteric, Uncompetitive with respect to both NADP+ and malate.	[1][2][3]
Binding Site	Binds to a novel allosteric site outside the enzyme's active site.	[1][2][3]
Cell Permeability	Limited passive membrane permeability.	[1][2][5]

## Visualizations



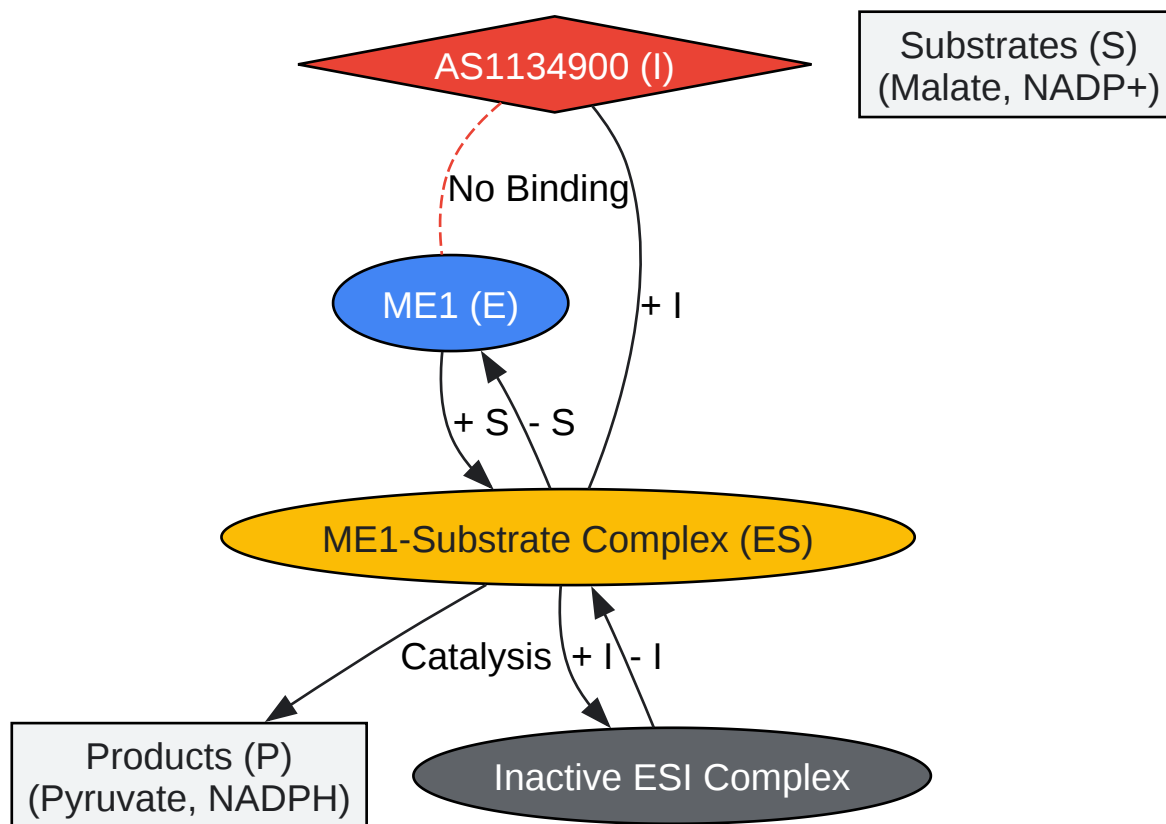
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Caption: Role of ME1 in cellular metabolism and its inhibition by **AS1134900**.



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Caption: General workflow for evaluating **AS1134900** in cell culture.



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